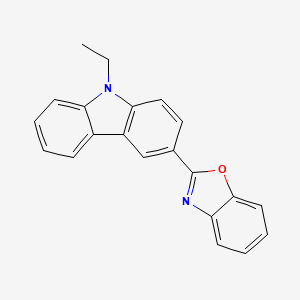
9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl-: is an organic compound that belongs to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science. The specific structure of this compound includes a carbazole core substituted with a benzoxazole group and an ethyl group, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of biphenyl derivatives using palladium-catalyzed reactions.
Introduction of the Benzoxazole Group: The benzoxazole group is introduced via a condensation reaction between an o-aminophenol and a carboxylic acid derivative.
Ethylation: The ethyl group is added through an alkylation reaction using ethyl halides under basic conditions.
Industrial Production Methods
In industrial settings, the production of 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
科学研究应用
Chemistry
In chemistry, 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its strong luminescent properties. It can be used in imaging techniques to study cellular processes and molecular interactions.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities. The presence of the benzoxazole group is particularly significant in enhancing biological activity.
Industry
In the industrial sector, 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its stability and electronic properties make it a valuable component in advanced materials.
作用机制
The mechanism by which 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzoxazole group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 9H-Carbazole, 3,6-bis(2-benzoxazolyl)-9-[4-(2-benzoxazolyl)phenyl]
- 9H-Carbazole-3,6-diamine, 9-[4,4’‘-bis(2-benzoxazolyl)-2,2’‘,3,3’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl]
Uniqueness
Compared to similar compounds, 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe in biological research.
属性
CAS 编号 |
173463-47-3 |
|---|---|
分子式 |
C21H16N2O |
分子量 |
312.4 g/mol |
IUPAC 名称 |
2-(9-ethylcarbazol-3-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C21H16N2O/c1-2-23-18-9-5-3-7-15(18)16-13-14(11-12-19(16)23)21-22-17-8-4-6-10-20(17)24-21/h3-13H,2H2,1H3 |
InChI 键 |
OODYDDJFOIQGBQ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C3=NC4=CC=CC=C4O3)C5=CC=CC=C51 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


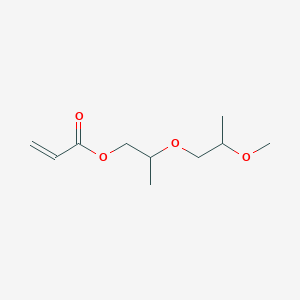
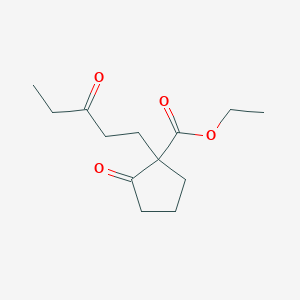
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
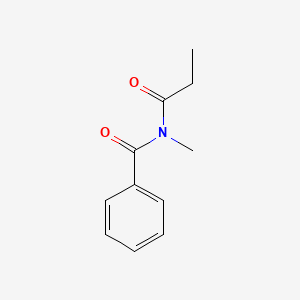
![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)
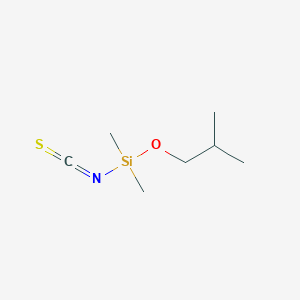

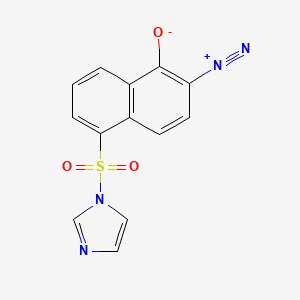
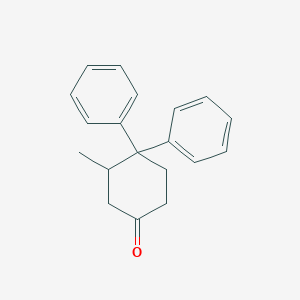
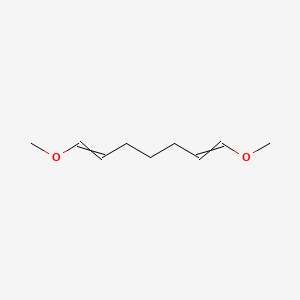
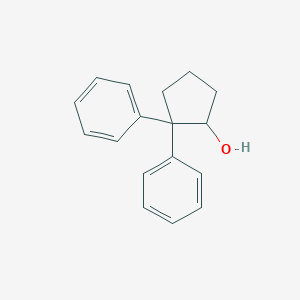
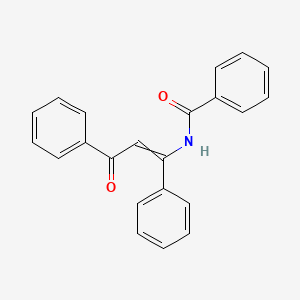

![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
